molecular formula C8H5BrFNO4 B12848139 3-Bromo-6-fluoro-2-nitrophenylacetic acid

3-Bromo-6-fluoro-2-nitrophenylacetic acid

Cat. No.: B12848139
M. Wt: 278.03 g/mol
InChI Key: UQMLAQDNWHIXPC-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-nitrophenylacetic acid is a chemical compound belonging to the family of phenylacetic acids. It is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenyl ring, along with an acetic acid moiety. This compound is used in various applications, including the synthesis of novel drugs and biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluoro-2-nitrophenylacetic acid typically involves the bromination, fluorination, and nitration of phenylacetic acid derivatives. The reaction conditions often include the use of bromine, fluorine sources, and nitric acid under controlled temperatures and pressures to achieve the desired substitution on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoro-2-nitrophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-6-fluoro-2-nitrophenylacetic acid is used in scientific research for:

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-nitrophenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, and nitro groups allows it to form specific interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-fluoro-6-nitrophenylacetic acid
  • 4-Bromo-2-(carboxymethyl)-3-fluoronitrobenzene

Uniqueness

3-Bromo-6-fluoro-2-nitrophenylacetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H5BrFNO4

Molecular Weight

278.03 g/mol

IUPAC Name

2-(3-bromo-6-fluoro-2-nitrophenyl)acetic acid

InChI

InChI=1S/C8H5BrFNO4/c9-5-1-2-6(10)4(3-7(12)13)8(5)11(14)15/h1-2H,3H2,(H,12,13)

InChI Key

UQMLAQDNWHIXPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CC(=O)O)[N+](=O)[O-])Br

Origin of Product

United States

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